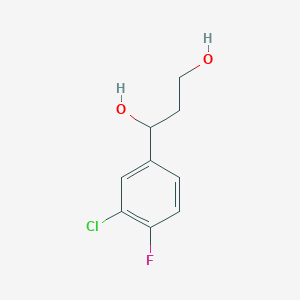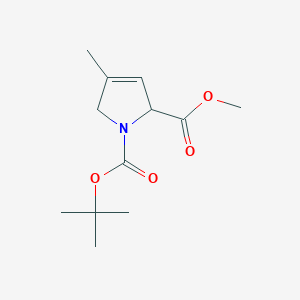
Methyl (S)-1-Boc-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD16660836 is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
The synthesis of MFCD16660836 involves specific synthetic routes and reaction conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild and functional group-tolerant reaction conditions, making it an efficient method for synthesizing complex organic molecules. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
MFCD16660836 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions using water radical cations, which facilitate the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
MFCD16660836 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of MFCD16660836 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
MFCD16660836 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. For instance, compounds used in Suzuki–Miyaura coupling reactions often share similar reactivity and applications . MFCD16660836 may have unique features that make it particularly suitable for specific applications, such as its stability under certain reaction conditions or its specific interactions with biological targets.
属性
CAS 编号 |
1822582-19-3 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-methyl-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h6,9H,7H2,1-5H3 |
InChI 键 |
AXXYVVYWLXDSNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


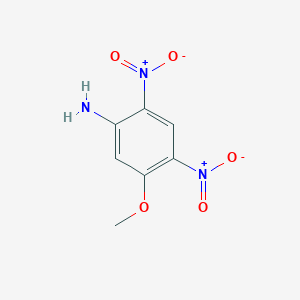
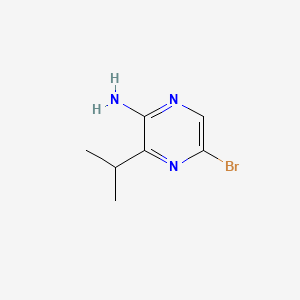
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
![6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682838.png)
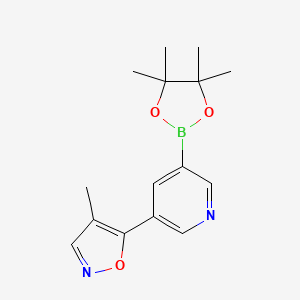
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
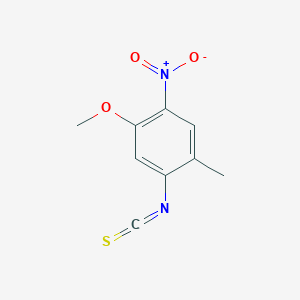
![Bis[3,5-bis(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13682852.png)


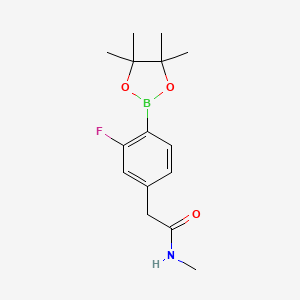

![3-Amino-N-[[2-(2,2,2-trifluoroethoxy)-3-pyridyl]methyl]pyrazine-2-carboxamide](/img/structure/B13682886.png)
